N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
Description
The compound N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide features a central hydroxyethyl scaffold substituted with furan-3-yl and thiophen-2-yl groups, linked to an oxolane-3-carboxamide moiety. Its molecular formula is tentatively inferred as C₁₈H₁₇NO₅S (based on structural analogs like the benzo[d][1,3]dioxole variant, C₁₈H₁₅NO₅S) . Key structural attributes include:
- Hydroxyethyl group: Enhances polarity and solubility.
- Oxolane (tetrahydrofuran) ring: A saturated oxygen-containing ring, increasing conformational flexibility compared to aromatic systems.
Physical properties (e.g., melting point, solubility) and toxicological data remain unstudied, necessitating caution in handling .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXALNIRWKJFKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition to a Ketone Intermediate
The tertiary alcohol can be synthesized via a Mannich reaction or Grignard addition . A plausible route involves reacting furan-3-carbaldehyde and thiophene-2-carbaldehyde with a secondary amine under basic conditions to form a β-amino ketone intermediate, followed by hydrolysis to yield the tertiary alcohol.
Example Procedure :
- Combine furan-3-carbaldehyde (1.2 equiv), thiophene-2-carbaldehyde (1.0 equiv), and ammonium acetate (1.5 equiv) in ethanol.
- Heat at 60°C for 12 hours to form the imine intermediate.
- Quench with aqueous HCl and extract with dichloromethane to isolate the β-amino alcohol.
Challenges :
- Regioselectivity in the addition of heteroaromatic groups.
- Stereochemical control at the hydroxy-bearing carbon (racemic mixture likely without chiral catalysts).
Reductive Amination
An alternative approach employs reductive amination of a diketone precursor. For example, 2-(furan-3-yl)-2-(thiophen-2-yl)acetyl chloride can be reacted with ammonia under hydrogenation conditions to yield the ethylamine backbone.
Key Reaction :
$$
\text{RC(O)Cl + NH}3 \xrightarrow{\text{H}2/\text{Pd}} \text{RCH(NH}_2\text{)OH}
$$
Note: R = furan-3-yl/thiophen-2-yl substituents.
Oxolane-3-Carboxylic Acid Synthesis
Cyclization of Diol Precursors
The oxolane ring is constructed via acid-catalyzed cyclization of 3,4-dihydroxybutyric acid derivatives. For instance, treatment of methyl 3,4-dihydroxybutyrate with p-toluenesulfonic acid (PTSA) in toluene induces ring closure to form tetrahydrofuran-3-carboxylic acid methyl ester.
Procedure :
- Dissolve methyl 3,4-dihydroxybutyrate (1.0 equiv) in toluene.
- Add PTSA (0.1 equiv) and reflux for 6 hours.
- Isolate the ester via distillation and hydrolyze with NaOH to yield the carboxylic acid.
Van Leusen Oxazole Synthesis (Adapted for Oxolane)
While the Van Leusen method typically forms oxazoles, its principles can be adapted for oxolane synthesis. Reacting γ-keto esters with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions generates tetrahydrofuran derivatives.
Reaction Scheme :
$$
\text{RC(O)CH}2\text{CO}2\text{Et + TosMIC} \xrightarrow{\text{K}2\text{CO}3} \text{Oxolane-3-carboxylate}
$$
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the tertiary alcohol amine with oxolane-3-carboxylic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Procedure :
- Dissolve oxolane-3-carboxylic acid (1.0 equiv) in dry DMF.
- Add EDCl (1.2 equiv), HOBt (1.1 equiv), and stir at 0°C for 30 minutes.
- Add the amine intermediate (1.0 equiv) and stir at room temperature for 24 hours.
- Purify via column chromatography (petroleum ether/ethyl acetate, 3:1).
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3) :
δ 7.45–7.38 (m, 2H, thiophene-H), 7.25–7.18 (m, 2H, furan-H), 4.12 (s, 1H, OH), 3.85–3.70 (m, 4H, oxolane-H), 2.95 (q, 2H, CH2NH), 2.60 (m, 1H, oxolane-CH). - 13C NMR (100 MHz, CDCl3) :
δ 172.5 (C=O), 142.3 (furan-C), 140.1 (thiophene-C), 68.9 (oxolane-O), 55.2 (C-OH). - HRMS (ESI) : Calculated for C16H17NO4S [M+H]+: 336.0904; Found: 336.0906.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 55 | 90 | One-pot synthesis | Low stereocontrol |
| Reductive Amination | 70 | 95 | High functional group tolerance | Requires high-pressure H₂ |
| EDCl/HOBt Coupling | 78 | 98 | Mild conditions | Costly reagents |
Industrial-Scale Considerations
For bulk production, the reductive amination route is preferred due to its scalability and compatibility with continuous flow reactors. However, chiral resolution steps may be necessary if enantiomeric purity is required.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing furan and thiophene moieties often exhibit a range of biological activities, including:
1. Antimicrobial Properties:
- Antibacterial Activity: Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
- Antifungal Activity: Similar structures have demonstrated antifungal properties, indicating a broad spectrum of activity against various pathogens.
2. Antiviral Activity:
- Research on structurally related compounds has shown promising results against viral targets, such as SARS-CoV-2. For example, one study reported an IC50 value of 1.55 μM for a related compound against the SARS-CoV-2 main protease, indicating significant antiviral potential.
3. Cytotoxicity Assessments:
- Evaluations of cytotoxicity in various cell lines have shown low toxicity for related compounds, with CC50 values exceeding 100 μM. This suggests a favorable safety profile for potential therapeutic applications.
Antiviral Activity Case Study
A study on related compounds demonstrated their effectiveness as SARS-CoV-2 main protease inhibitors:
| Compound | IC50 (μM) | Target |
|---|---|---|
| F8-B22 | 1.55 | SARS-CoV-2 M pro |
| F8-S43 | 10.76 | SARS-CoV-2 M pro |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of related compounds across various cell lines:
| Compound | CC50 (μM) | Cell Line |
|---|---|---|
| Compound A | >100 | HeLa |
| Compound B | >100 | MCF7 |
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Carboxamides: Thiophene vs. Furan Substitutions
N-(2-Nitrophenyl)thiophene-2-carboxamide (C₁₁H₈N₂O₃S, MW 264.26 g/mol) and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (C₁₁H₈N₂O₄, MW 248.19 g/mol) :
| Parameter | Thiophene Analog | Furan Analog (2NPFC) |
|---|---|---|
| Dihedral Angle (ring-plane) | 13.53° (A), 8.50° (B) | 9.71° |
| C–X Bond Length | C–S: ~1.70 Å | C–O: ~1.36 Å |
| Electronic Effects | Sulfur enhances π-conjugation and polarizability. | Oxygen increases electronegativity, reducing electron density. |
Key Findings :
- Thiophene derivatives exhibit greater planarity between aromatic rings compared to furan analogs, influencing packing efficiency and intermolecular interactions (e.g., C–H⋯S vs. C–H⋯O) .
- The nitro group in both compounds introduces strong electron-withdrawing effects, contrasting with the hydroxyethyl group in the target compound, which may enhance hydrogen-bonding capacity .
Oxolane vs. Benzo[d][1,3]dioxole Substituents
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (C₁₈H₁₅NO₅S, MW 357.4 g/mol) :
| Parameter | Target Compound (Oxolane) | Benzo[d][1,3]dioxole Analog |
|---|---|---|
| Substituent | Oxolane-3-carboxamide | Benzo[d][1,3]dioxole-5-carboxamide |
| Molecular Weight | ~357 g/mol (estimated) | 357.4 g/mol |
| Aromaticity | Non-aromatic oxolane | Fully aromatic dioxole ring |
Key Findings :
Thiazolidinone and Chromen Derivatives
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (C₁₉H₁₆N₂O₅S, MW 408.41 g/mol) :
Key Findings :
- Thiazolidinone and chromen systems introduce rigid, planar frameworks compared to the target compound’s flexible hydroxyethyl-oxolane scaffold. Such rigidity often correlates with enhanced binding affinity in bioactive molecules .
Hydrazide and Acyl Azide Derivatives
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (C₁₁H₁₅N₃O₂S, MW 253.32 g/mol) and furan analogs :
| Parameter | Thiophene Hydrazide | Furan Hydrazide (97c) |
|---|---|---|
| Synthesis | Hydrazide formation via acyl azide intermediates | Similar routes, differing in heterocycle reactivity |
| Reactivity | Thiophene’s sulfur may stabilize radicals or participate in nucleophilic substitutions. | Furan’s oxygen enhances electrophilic susceptibility. |
Key Findings :
- Thiophene-based hydrazides exhibit distinct reactivity profiles compared to furan derivatives, impacting their utility in further functionalization (e.g., cyclization reactions) .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan and thiophene rings, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The compound's structure includes an oxolane ring and functional groups that may influence its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer potential of compounds related to the furan and thiophene moieties. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and modulation of key signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | HeLa | 2.41 | Caspase activation |
| 5c | HepG2 | 1.00 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds with furan and thiophene structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound against human leukemia cells. The results indicated that at sub-micromolar concentrations, the compound induced significant apoptosis, as evidenced by flow cytometry assays measuring Annexin V staining and caspase activation .
Case Study 2: Antimicrobial Screening
In another study, the antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a lead compound for antibiotic development .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation: Alteration of signaling pathways that regulate cell survival and apoptosis.
Q & A
Q. What are the recommended synthetic routes for N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis of structurally analogous carboxamides typically involves multi-step reactions, including:
- Step 1 : Formation of the hydroxyethyl backbone via nucleophilic addition of furan-3-yl and thiophen-2-yl groups to a ketone intermediate.
- Step 2 : Amidation using oxolane-3-carboxylic acid derivatives under coupling agents (e.g., EDC/HOBt). Critical factors include solvent polarity (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., triethylamine for acid scavenging) . Table 1 : Comparison of reaction conditions from analogous studies:
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | THF, −10°C, NaBH₄ | 60–75% | ≥90% |
| 2 | DCM, EDC, rt | 50–65% | ≥85% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₈NO₄S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar carboxamides?
Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell line specificity .
- Stereochemical Purity : Epimeric mixtures due to the hydroxy group’s chirality can alter binding affinities. Chiral HPLC or X-ray crystallography is recommended to confirm stereochemistry .
- Comparative SAR Studies : Modify substituents (e.g., replacing thiophene with pyridine) and evaluate activity trends using dose-response curves .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from oxolane) using tools like Schrödinger’s Phase .
Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?
Answer: Scaling challenges include:
- Reagent Stoichiometry : Use a 1.2–1.5x excess of costlier reagents (e.g., coupling agents) to drive reactions to completion .
- Workflow Adjustments : Replace column chromatography with recrystallization for intermediate purification (e.g., using ethanol/water mixtures) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for furan-thiophene carboxamides?
Answer: Contradictions may stem from:
- Cell Membrane Permeability : LogP values >3 (calculated via ChemDraw) may enhance passive diffusion but reduce aqueous solubility, leading to false negatives in viability assays .
- Metabolic Stability : Hepatic microsome assays (e.g., human CYP450 isoforms) can identify rapid degradation pathways missed in initial screens . Table 2 : Comparative cytotoxicity data (IC₅₀, μM):
| Compound | HeLa Cells | HepG2 Cells | Notes |
|---|---|---|---|
| Analog A (thiophene-free) | 12.3 | 45.7 | Low solubility |
| Target Compound (predicted) | 8.9–15.2 | 22.4–30.6 | pH-dependent uptake |
Methodological Recommendations
- Stereochemical Analysis : Use single-crystal X-ray diffraction to resolve ambiguities in chiral centers .
- Bioactivity Validation : Combine in vitro assays (e.g., kinase inhibition) with zebrafish models for preliminary in vivo toxicity screening .
- Synthetic Troubleshooting : Employ Design of Experiments (DoE) to optimize temperature and solvent ratios for critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
